molecular formula C18H17ClN2O3 B2743404 methyl 7-(2-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448128-99-1

methyl 7-(2-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2743404
CAS RN: 1448128-99-1
M. Wt: 344.8
InChI Key: PXBYJNXNGCFQSJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and isoquinoline), a polar amide group, a polar ester group, and a polar chloro group. These features could influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This information is typically provided in a material safety data sheet (MSDS) for the compound. Without an MSDS for this specific compound, it’s challenging to provide details on its safety and hazards .

Future Directions

The future directions for research on a compound typically depend on its potential applications. For example, if this compound showed promising bioactivity, future research might focus on optimizing its structure for better activity or lower toxicity. Without specific studies or literature on this compound, it’s difficult to suggest future directions .

properties

IUPAC Name

methyl 7-[(2-chlorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-18(23)21-9-8-12-6-7-14(10-13(12)11-21)20-17(22)15-4-2-3-5-16(15)19/h2-7,10H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBYJNXNGCFQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(2-chlorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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